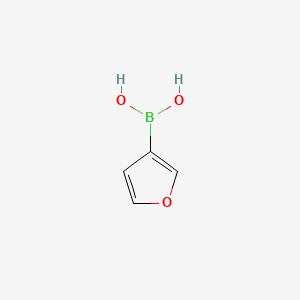

Furan-3-boronic acid

概要

説明

Furan-3-boronic acid is an organic compound characterized by a furan ring substituted with a boronic acid group at the third position. It is a colorless crystalline solid that is soluble in many organic solvents. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

準備方法

Synthetic Routes and Reaction Conditions

Furan-3-boronic acid can be synthesized from 3-bromofuran through a series of reactions. The typical synthetic route involves the following steps :

Lithiation: 3-bromofuran is treated with a strong base such as n-butyllithium in a solvent like tetrahydrofuran at low temperatures to form the corresponding lithium derivative.

Borylation: The lithium derivative is then reacted with a boron-containing reagent such as triisopropyl borate or tributyl borate to introduce the boronic acid group.

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

化学反応の分析

Types of Chemical Reactions

Furan-3-boronic acid participates in several types of chemical reactions. These include:

-

Suzuki-Miyaura Coupling

-

Oxidation

-

Reduction

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is one of the most common and important reactions involving this compound. This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

-

Palladium catalysts (e.g., palladium acetate)

-

Bases (e.g., potassium carbonate)

-

Solvents (e.g., toluene or ethanol)

Major Products:

-

Biaryl or aryl-alkene compounds

Example Reaction Conditions and Yields:

| Yield | Reaction Conditions | Operation in experiment |

|---|---|---|

| 92% | With potassium carbonate; tetrakis(triphenylphosphine)palladium(0); In 1,2-dimethoxyethane; water; at 150℃; for 0.333333h; Inert atmosphere; Microwave irradiation; | (step 2) To a mixed solution of the compound (0.300 g) obtained in step 1, 3-furylboronic acid (0.187 g) and potassium carbonate (0.154 g) in DME/water (6 mL)/0.6 mL) was added under an argon atmosphere tetrakis(triphenylphosphine)palladium (0) (Pd(PPh3)4) (0.129 g), and the reaction vessel was irradiated in a microwave reaction apparatus at 150C for 20 min. To the reaction solution was added water, and the resulting product was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (solvent gradient: 0?30% ethyl acetate/hexane) to give tert-butyl 2-(3-furyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (0.310 g, 92%) as an oil. |

| Unknown | With tetrakis(triphenylphosphine) palladium(0); sodium carbonate; In 1,4-dioxane; water; at 100℃; Inert atmosphere; | Step 1: 3-(4-Bromo-3,5-dimethylphenyl)furan A mixture of [100189-84-2]2,5-dibromo-1,3-dimethylbenzene (2.00 g), 1-furan-3-ylboronic acid (856 mg), and 2 M aqueous Na2CO3 solution (11 mL) in 1,4-dioxane (40 mL) is purged with argon for 5 min. Tetrakis-triphenylphosphine-palladium-(0) (270 mg) is added and the mixture is stirred at 100 C. over night. More tetrakis-triphenylphosphine-palladium-(0) (50 mg) is added and the mixture is stirred for another 5 h at 100 C. After cooling to room temperature the mixture is diluted with ethyl acetate and aqueous NH4Cl solution. The aqueous phase is extracted with ethyl acetate and the combined extracts are washed with brine, dried over MgSO4 and concentrated in vacuo. The residue is chromatographed on silica gel (cyclohexane/ethyl acetate 100:0?90:10) to give the title compound. |

| 87.8% | With (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride; potassium phosphate; In 1,4-dioxane; at 80℃; for 6h; Inert atmosphere; | A solution of fert-butyl 4-bromo-lH-indole-l-carboxylate (LXXI) (10 g, 33.8 mmol), 3-furylboronic acid (LXXII) (5.29 g, 47.3 mmol), K3P04 (14.3 g, 67.5 mmol) and Pd(dppf)Cl2 (1.24 g, 1.69 mmol) in dioxane (150 mL) was heated to 80C for 6 hours under N2. The mixture was filtered and the filtrate was concentrated, the residue was purified by MPLC (PE:EtOAc = 10: 1) to give fert-butyl 4-(furan-3-yl)-lH-indole-l-carboxylate (LXXIII) (8.4 g, 29.6 mmol, 87.8% yield) as yellow oil. |

Oxidation

This compound can be oxidized to form furan-3-carboxylic acid using oxidizing agents.

Common Reagents and Conditions:

-

Hydrogen peroxide or potassium permanganate

-

Aqueous or organic solvents

Major Products:

-

Furan-3-carboxylic acid

Reduction

This compound can be reduced to form furan-3-ylmethanol using reducing agents.

Common Reagents and Conditions:

-

Lithium aluminum hydride

-

Anhydrous ether or tetrahydrofuran

Major Products:

-

Furan-3-ylmethanol

Protodeboronation

Arylboronic acids, including this compound, can undergo protodeboronation, a process where the boron group is replaced by a proton .

This reaction is influenced by pH, with different pathways occurring depending on the acidity of the solution. In aqueous solutions, boronic acids exist in equilibrium between several species depending on pH, which affects the rate of protodeboronation .

Boron Reagents in Suzuki-Miyaura Coupling

The selection of boron reagents, including boronic acids like this compound, is critical in Suzuki-Miyaura coupling . The addition of a ligand can increase the nucleophilicity of the boron reagent .

科学的研究の応用

Chemical Synthesis

Suzuki-Miyaura Coupling Reaction

Furan-3-boronic acid is primarily utilized as a coupling partner in the Suzuki-Miyaura reaction, a key method in organic synthesis for forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The ability of this compound to react with various electrophiles enhances its utility in creating diverse chemical structures.

| Application | Description |

|---|---|

| Suzuki-Miyaura Reaction | Used to synthesize complex organic molecules |

| Electrophile Reactivity | Reacts with various electrophiles to form diverse structures |

Biological Applications

Biosensors and Biofuel Cells

this compound has been incorporated into biosensors and biofuel cells. For instance, it has been used in the development of amperometric biosensors for detecting biological molecules such as uric acid. A notable example involves a chitosan uricase-poly(this compound)-Pd nanoparticles composite electrode, which demonstrates enhanced sensitivity and specificity for uric acid detection.

| Type | Application | Details |

|---|---|---|

| Biosensors | Uric Acid Detection | Amperometric biosensor using this compound |

| Biofuel Cells | Energy Generation | Utilizes this compound in biofuel cell design |

Medicinal Chemistry

Antibacterial and Anticancer Properties

Research indicates that derivatives of this compound exhibit potential antibacterial and anticancer activities. The compound's ability to interact with biological targets allows it to inhibit specific enzymes and cellular pathways, making it a candidate for drug development. Studies have shown that modifications involving boronic acids can enhance the selectivity and efficacy of bioactive compounds.

| Activity Type | Description |

|---|---|

| Antibacterial | Inhibits growth of bacterial strains |

| Anticancer | Modifies selectivity and enhances efficacy of drugs |

Industrial Applications

Material Synthesis

In industry, this compound is employed in synthesizing polymers and materials with specific electronic properties. Its incorporation into polymer matrices can yield materials suitable for electronic applications, including sensors and conductive materials.

| Industry Application | Details |

|---|---|

| Polymer Synthesis | Creates materials with tailored electronic properties |

Case Studies

-

Biosensor Development

A study demonstrated the successful integration of this compound into a biosensor platform for uric acid detection. The sensor exhibited high sensitivity, making it suitable for clinical applications in monitoring gout patients. -

Drug Development Research

Investigations into the anticancer properties of this compound derivatives revealed their potential to inhibit specific kinases involved in cancer progression. This opens avenues for developing targeted therapies.

作用機序

The mechanism of action of furan-3-boronic acid in various applications involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst to facilitate the transfer of the organic group to the halide, forming a new carbon-carbon bond . In biological applications, the boronic acid group can interact with diols and other functional groups in biomolecules, enabling its use in biosensors and drug development .

類似化合物との比較

Furan-3-boronic acid can be compared with other boronic acids and furan derivatives:

Phenylboronic Acid: Unlike this compound, phenylboronic acid has a phenyl ring instead of a furan ring. It is also widely used in Suzuki-Miyaura coupling but has different reactivity and selectivity.

2-Furanboronic Acid: This compound has the boronic acid group at the second position of the furan ring. It exhibits different reactivity due to the position of the substituent.

Thiophene-3-boronic Acid: Similar to this compound but with a thiophene ring instead of a furan ring. It is used in similar coupling reactions but has different electronic properties.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable tool in scientific research and industrial processes.

生物活性

Furan-3-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and its potential therapeutic uses.

This compound, with the molecular formula and CAS number 55552-70-0, is characterized by its boronic acid functional group attached to a furan ring. This structural feature allows it to participate in various chemical reactions, particularly those involving nucleophilic attack on the boron atom.

| Property | Value |

|---|---|

| Molecular Weight | 111.89 g/mol |

| Solubility | Soluble in methanol |

| IUPAC Name | (furan-3-yl)boronic acid |

| SMILES | OB(O)C1=COC=C1 |

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : Boronic acids are known to form reversible covalent bonds with serine residues in enzymes, particularly in β-lactamases. This compound has been studied for its ability to inhibit these enzymes, which are responsible for antibiotic resistance in bacteria .

- Anticancer Activity : Research indicates that this compound and its derivatives can inhibit cancer cell growth by modulating pathways involved in cell proliferation and apoptosis. The compound's ability to bind covalently to diols present in glycoproteins enhances its bioavailability and therapeutic efficacy .

- Antibacterial Properties : this compound has shown promising antibacterial activity against resistant strains of bacteria. Its mechanism involves the inhibition of β-lactamases, making it a candidate for combination therapies with existing antibiotics .

Applications in Drug Development

This compound's unique properties make it a valuable building block in drug design:

- Drug Delivery Systems : Its ability to form complexes with biological molecules allows for the development of targeted drug delivery systems. For instance, this compound has been incorporated into nanoparticles for the delivery of therapeutic agents .

- Biosensors : The compound is used in the fabrication of biosensors due to its interaction with biomolecules. For example, a chitosan uricase-poly(this compound)-Pd nanoparticle system has been developed for detecting uric acid levels .

Case Studies

Recent studies have highlighted the effectiveness of this compound:

- Inhibition of β-Lactamases : A study demonstrated that this compound derivatives exhibit potent inhibition against class C β-lactamases, with inhibitory constants (Ki) as low as 0.004 µM, indicating high potency against resistant bacterial strains .

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that this compound derivatives significantly reduced cell viability compared to controls, suggesting potential as an anticancer agent .

特性

IUPAC Name |

furan-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BO3/c6-5(7)4-1-2-8-3-4/h1-3,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEFKCRAAGLNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=COC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370248 | |

| Record name | Furan-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55552-70-0 | |

| Record name | Furan-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。